4-(4-Aminophenyl)benzonitrile hydrochloride
Description
4-(4-Aminophenyl)benzonitrile hydrochloride is a substituted benzonitrile derivative featuring an aromatic amine group at the para-position of the phenyl ring and a nitrile functional group. This compound serves as a critical intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical agents. Its molecular formula is C₁₃H₁₀ClN₃, with a molecular weight of 243.70 g/mol. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in reactions under aqueous or alcoholic conditions. Evidence from synthetic studies highlights its role in preparing thiazole derivatives (e.g., intermediate 25 in quorum sensing inhibitors) with yields up to 75% .
Properties
IUPAC Name |
4-(4-aminophenyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8H,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXLOVYTZLZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)benzonitrile hydrochloride typically involves the reaction of 4-aminobenzonitrile with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The compound can be purified through recrystallization techniques to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, drying, and packaging to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted biphenyl compounds. These products have various applications in chemical synthesis and research .
Scientific Research Applications
4-(4-Aminophenyl)benzonitrile hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and have therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rilpivirine Hydrochloride and Its Impurities
Rilpivirine hydrochloride (C₂₂H₁₈N₆·HCl, MW 402.88 g/mol) is an antiretroviral agent structurally related to 4-(4-aminophenyl)benzonitrile hydrochloride. Key differences include:
- Substituents: Rilpivirine contains a pyrimidinylamino group and a cyanovinyl group, whereas 4-(4-aminophenyl)benzonitrile lacks these moieties.
- Biological Activity: Rilpivirine inhibits HIV-1 reverse transcriptase, while 4-(4-aminophenyl)benzonitrile is primarily a synthetic intermediate .
Piperidine-Modified Benzonitrile Derivatives
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (C₁₄H₂₀ClN₃, MW 265.79 g/mol):
- Structural Feature: Incorporates a piperidine ring with an aminomethyl group.
- Application : Used in CNS-targeted drug discovery due to enhanced blood-brain barrier penetration .
Comparison :
- The piperidine moiety increases molecular weight and basicity compared to this compound.
- Bioactivity : Piperidine derivatives show higher selectivity for protease inhibitors .
Substituent-Driven Functional Differences
Biological Activity
4-(4-Aminophenyl)benzonitrile hydrochloride, with the chemical formula CHClN, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through a review of existing literature, including relevant case studies, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound features a benzonitrile moiety substituted with an amino group at the para position. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 248.69 g/mol |
| CAS Number | 10570-55-5 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, potentially leading to reduced cell proliferation in cancer models.
- Receptor Modulation : The compound may interact with receptors that regulate cell signaling pathways, influencing various physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxicity against human leukemia cells, with IC values in the micromolar range.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, although further investigation is needed to confirm these effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines, including SK-OV-3 (ovarian cancer) and OVCAR-3 (another ovarian cancer line). The results indicated:
- IC values ranged from 5 to 15 µM across different cell lines.
- In vivo experiments showed a reduction in tumor growth by over 50% when administered at doses of 10 mg/kg.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications at the para position significantly affect biological activity. For example:
| Compound Modification | Observed Activity |
|---|---|
| -NH group | Enhanced anticancer activity |
| -Cl substitution | Reduced efficacy |
| -CH group | Variable effects depending on position |
These findings suggest that specific substitutions can either enhance or diminish the biological efficacy of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
